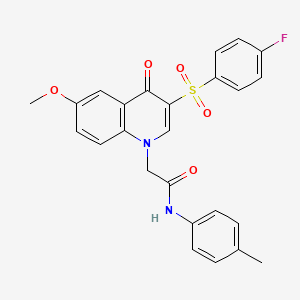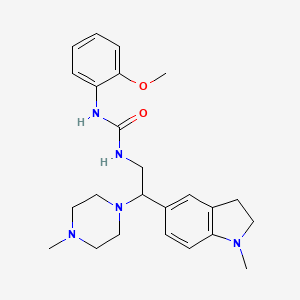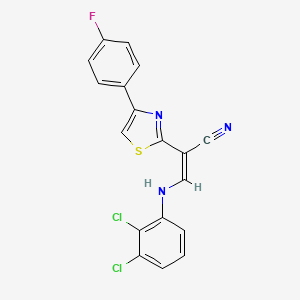
3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Applications De Recherche Scientifique
Photodynamic Therapy Application
Compounds with benzenesulfonamide derivative groups, such as those synthesized by Pişkin, Canpolat, and Öztürk (2020), have been identified for their potential in photodynamic therapy. These compounds, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such properties are crucial for Type II photosensitizers used in cancer treatment through photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.
Cyclooxygenase-2 Inhibition
Another application involves the synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety as pharmacophore for their cyclooxygenase-2 (COX-2) inhibitory activities. This research, conducted by Pal et al. (2003), highlighted the potential of such compounds in developing new COX-2 specific inhibitors, which could be beneficial for anti-inflammatory therapies Pal et al., 2003.
Peripheral Benzodiazepine Receptor Study
Fookes et al. (2008) synthesized and evaluated substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography. These compounds, particularly those with fluoroethoxy and fluoropropoxy substitutions, showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors, offering insights into PBR expression in neurodegenerative disorders Fookes et al., 2008.
Antimycobacterial Activity
Research by Ghorab et al. (2017) into novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides demonstrated significant antimycobacterial activity. These compounds, particularly those incorporating benzo[1,3]dioxol and 4-morpholinyl-4-phenyl moieties, were found effective against Mycobacterium tuberculosis, suggesting a new avenue for antituberculosis drug development Ghorab et al., 2017.
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-8-13(9(2)17-14(16-8)22-4)18-23(19,20)10-5-6-12(21-3)11(15)7-10/h5-7,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSIOKVNEAVUAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2377565.png)

![2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377567.png)

![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)
![N-(4-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2377573.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide](/img/structure/B2377574.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)
![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2377588.png)